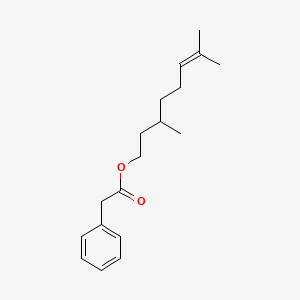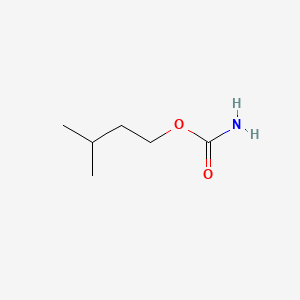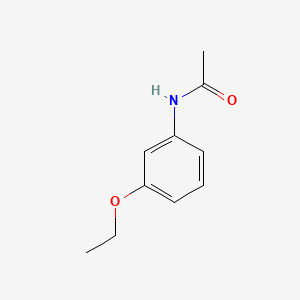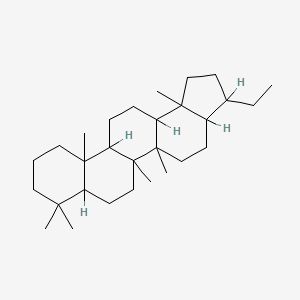![molecular formula C7H6N4O2 B1605538 2-メチル-6-ニトロ-[1,2,4]トリアゾロ[1,5-a]ピリジン CAS No. 7169-92-8](/img/structure/B1605538.png)
2-メチル-6-ニトロ-[1,2,4]トリアゾロ[1,5-a]ピリジン
概要
説明
2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine includes a triazole ring fused to a pyridine ring, with a methyl group at the 2-position and a nitro group at the 6-position.
科学的研究の応用
2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including inhibitors of Janus kinases (JAK1 and JAK2) and RORγt inverse agonists.
Biological Research: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial Applications: It is utilized in the development of light-emitting materials for phosphorescent OLED devices.
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit activities including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is known that 1,2,4-triazolo[1,5-a]pyridines can inhibit certain enzymes, which could lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Result of Action
Similar compounds have been found to exhibit various biological activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
生化学分析
Biochemical Properties
2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to act as an inhibitor for enzymes such as Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1) . These interactions are primarily based on the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has shown potential as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma (RORγt) .
Cellular Effects
The effects of 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), c-Raf, and AKT, which are key components of the ERK signaling pathway . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells. Furthermore, 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine affects gene expression by regulating the transcription of genes involved in cell cycle progression and apoptosis .
Molecular Mechanism
At the molecular level, 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine exerts its effects through various binding interactions with biomolecules. The compound binds to the active sites of enzymes such as JAK1, JAK2, and PHD-1, leading to their inhibition . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can modulate gene expression by acting as an inverse agonist for RORγt, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine remains stable under refrigerated conditions, maintaining its purity and activity . Prolonged exposure to environmental factors such as light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biological activity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability and clearance from the body.
Transport and Distribution
The transport and distribution of 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux . Additionally, binding proteins such as albumin can influence the compound’s distribution by binding to it and modulating its free concentration in the bloodstream . These interactions affect the localization and accumulation of 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine in different tissues.
Subcellular Localization
The subcellular localization of 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is critical for its activity and function. The compound is known to localize in specific cellular compartments, including the nucleus and cytoplasm . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. For instance, the presence of nuclear localization signals (NLS) can facilitate the transport of 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine into the nucleus, where it can interact with nuclear receptors and influence gene expression . Similarly, modifications such as phosphorylation can affect the compound’s localization and activity within the cell.
準備方法
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions.
Oxidative Cyclization: Another common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Industrial Production Methods
Industrial production methods for 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using the above-mentioned synthetic routes. The microwave-mediated method is particularly advantageous for industrial applications due to its efficiency and eco-friendliness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazolopyridines depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring fused to a pyrimidine ring and exhibit similar biological activities.
1,2,4-Triazolo[1,5-a]pyrazines: These compounds have a triazole ring fused to a pyrazine ring and are studied for their pharmacological properties.
Uniqueness
2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern (methyl and nitro groups) which imparts distinct chemical reactivity and biological activity compared to other triazolopyridine derivatives.
特性
IUPAC Name |
2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-8-7-3-2-6(11(12)13)4-10(7)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAKRQWQSUIFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345006 | |
| Record name | 2-Methyl-6-nitro[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-92-8 | |
| Record name | 2-Methyl-6-nitro[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















